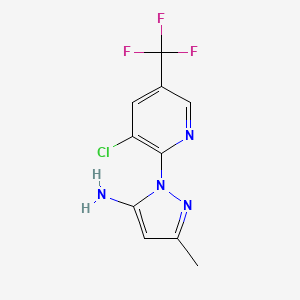

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3N4/c1-5-2-8(15)18(17-5)9-7(11)3-6(4-16-9)10(12,13)14/h2-4H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCECFOPLQBOCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves multiple steps. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized by introducing a trifluoromethyl group to a pyridine precursor.

Construction of the Pyrazole Ring: The pyrazole ring is then constructed by reacting the pyridine derivative with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts and specific reaction temperatures to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

Key Features :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical applications .

- The chloro substituent on the pyridine ring contributes to electronic effects, influencing reactivity and binding interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Impact on Lipophilicity :

- The trifluoromethyl (CF₃) group in the target compound increases logP compared to thiophene or pyrimidine analogues, favoring membrane permeability .

- Replacement of pyridine with thiophene (as in ) reduces molecular weight but introduces sulfur-based reactivity .

Electronic Effects: The electron-withdrawing chloro and CF₃ groups on the pyridine ring in the target compound polarize the aromatic system, enhancing electrophilic substitution resistance .

Reactivity and Functionalization

- Oxime Formation :

Derivatives such as the O-methyloxime () demonstrate the versatility of the pyrazole amine group for forming Schiff bases, which are useful in metal coordination chemistry .

Contradictions and Limitations

- Solubility Challenges :

While the CF₃ group improves stability, it reduces aqueous solubility, limiting formulations compared to polar analogues like 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine () . - Synthetic Complexity : Patent data () highlights difficulties in synthesizing tetrazole-linked derivatives of the target compound, requiring multi-step protocols .

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine?

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1 : Condensation of substituted pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) with β-keto esters or nitriles to form the pyrazole core.

- Step 2 : Methylation at the pyrazole N1 position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Key considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize halogenated by-products .

Advanced: How can reaction yields be improved for intermediates with trifluoromethyl and chloropyridinyl substituents?

- Catalytic optimization : Use trifluoroacetic acid (TFA) as a catalyst in toluene under reflux to enhance cyclization efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates but may require inert atmospheres to prevent decomposition .

- Temperature control : Gradual heating (80–120°C) reduces side reactions like dehalogenation, which is common in trifluoromethylpyridine systems .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole NH₂ at δ 5.28 ppm as a broad singlet; pyridine C-F coupling in ¹³C spectra) .

- IR spectroscopy : Confirm amine (-NH₂) stretches (~3350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 321.08 for C₁₁H₉ClF₃N₅) .

Advanced: How can structural ambiguities in the pyrazole-pyridine linkage be resolved?

- X-ray crystallography : Resolve regiochemistry of the pyridinyl substitution (e.g., confirming 2-pyridinyl vs. 4-pyridinyl attachment) .

- NOESY NMR : Detect spatial proximity between pyrazole methyl groups and pyridine protons to validate connectivity .

- DFT calculations : Compare experimental vs. computed ¹H NMR chemical shifts to rule out tautomeric forms .

Basic: What are the stability considerations for this compound under storage?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trifluoromethyl group.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyrazole amine .

- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How can bioactivity studies be designed to evaluate Jak/Stat pathway inhibition?

- In vitro assays : Use Ba/F3 cells transfected with Jak2 V617F mutation to measure IC₅₀ values via MTT proliferation assays .

- Kinase profiling : Test selectivity against related kinases (e.g., Jak1, Tyk2) using competitive binding assays (KINOMEscan®) .

- In vivo models : Employ xenograft mice (TEL-Jak2-driven tumors) to assess pharmacokinetics (oral bioavailability ≥50%) and dose-response relationships .

Basic: What computational tools predict the compound’s solubility and logP?

- Software : Use MarvinSketch or ACD/Labs to calculate logP (~2.8) and aqueous solubility (~0.1 mg/mL at pH 7.4) based on fragment contributions .

- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl reduces solubility by 20% compared to methyl groups) .

Advanced: How do electronic effects of the 3-chloro-5-(trifluoromethyl)pyridinyl group influence reactivity?

- Electron-withdrawing effects : The -CF₃ and -Cl groups deactivate the pyridine ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., amination at C2) .

- Steric effects : The 3-chloro substituent hinders axial rotation, favoring a planar conformation that stabilizes π-π stacking in protein binding pockets .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Halogenated waste must be collected separately and incinerated at ≥1200°C .

- Acute toxicity : Refer to SDS for LD₅₀ data (estimated >500 mg/kg in rats via oral administration) .

Advanced: How can metabolic stability be assessed in preclinical development?

- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to measure t₁/₂ (aim for >30 min) .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify potential drug-drug interactions .

- Metabolite ID : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the pyridine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.